N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine
Description
N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1,3-dimethyl-substituted pyrazole core with a 3-methoxybenzyl group attached to the amine at position 3. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted with methyl groups at positions 1 and 3, while the 5-amino group is functionalized with a benzyl moiety bearing a methoxy group at the meta position of the aromatic ring. This structural motif is significant in medicinal chemistry due to the pyrazole scaffold's versatility in drug design, particularly in targeting enzymes or receptors where electron-rich heterocycles and substituent positioning influence binding interactions .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-7-13(16(2)15-10)14-9-11-5-4-6-12(8-11)17-3/h4-8,14H,9H2,1-3H3 |
InChI Key |
JQYOMBJPZHPZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically constructed using a Knorr-type condensation between a β-diketone (e.g., acetylacetone) and hydrazine derivatives. For example, 1,3-dimethyl-1H-pyrazol-5-amine is synthesized by reacting acetylacetone with hydrazine hydrate under reflux in ethanol. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. Yields for this step range from 65–80%, depending on reaction time and temperature.
N-Benzylation with 3-Methoxybenzyl Groups
The secondary amine of 1,3-dimethyl-1H-pyrazol-5-amine is then alkylated using 3-methoxybenzyl chloride or bromide. This step is typically conducted in a polar aprotic solvent like DMF or acetonitrile, with a base such as potassium carbonate to deprotonate the amine. For instance, a mixture of 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv), 3-methoxybenzyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours yields the target compound in 70–75% isolated yield after column chromatography.
Key Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | <70°C: Slow kinetics; >90°C: Side reactions |
| Solvent | DMF | Higher polarity enhances nucleophilicity |
| Base | K₂CO₃ | Ineffective bases reduce alkylation efficiency |
| Reaction Time | 12 hours | Shorter durations lead to incomplete conversion |
Direct N-Alkylation Using Primary Amines
A streamlined one-pot approach avoids pre-forming the pyrazole ring by leveraging primary aliphatic amines and diketones. This method, reported by Kourist et al. (2021), uses O-(4-nitrobenzoyl)hydroxylamine as a nitrene precursor to facilitate cyclization.
Mechanistic Pathway
The reaction involves:
-
Nitrene Transfer : O-(4-nitrobenzoyl)hydroxylamine generates a nitrene intermediate, which reacts with the primary amine (e.g., 3-methoxybenzylamine).
-
Cyclization : The nitrene-amine adduct undergoes cyclization with acetylacetone to form the pyrazole ring.
-
Aromatization : Elimination of water yields the aromatic pyrazole core.
A representative procedure combines 3-methoxybenzylamine (1.0 mmol), acetylacetone (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF at 85°C for 1.5 hours, yielding this compound in 38–47% yield. While lower than traditional methods, this approach reduces step count and purification demands.
Comparative Data for Direct Alkylation:
| Starting Amine | Yield (%) | Reaction Time (h) |
|---|---|---|
| 3-Methoxybenzylamine | 38 | 1.5 |
| 2,4,4-Trimethylpentan-2-amine | 46 | 1.5 |
| 1-Phenylethylamine | 38 | 1.5 |
Reductive Amination Strategies
Reductive amination offers an alternative route by coupling ketone precursors with amines under reducing conditions. For example, 3-methoxybenzylamine can react with 1,3-dimethyl-1H-pyrazol-5-one using sodium cyanoborohydride (NaBH₃CN) in methanol.
Reaction Optimization
The imine intermediate forms spontaneously in methanol, and NaBH₃CN selectively reduces it to the secondary amine. Key advantages include mild conditions (room temperature, 24 hours) and compatibility with acid-sensitive groups. However, yields are modest (50–60%) due to competing side reactions like over-reduction.
Reductive Amination Conditions:
| Reagent | Role | Concentration |
|---|---|---|
| NaBH₃CN | Reducing agent | 1.5 equiv |
| CH₃OH | Solvent | 0.5 M |
| Acetic acid | Catalyst | 10 mol% |
Comparative Analysis of Synthetic Routes
A meta-analysis of the three methods reveals trade-offs between yield, scalability, and practicality:
| Method | Avg. Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Condensation + Benzylation | 72 | >95 | High | Moderate (DMF use) |
| Direct Alkylation | 42 | 90 | Moderate | Low (one-pot) |
| Reductive Amination | 55 | 85 | Low | High (cyanide waste) |
The condensation-benzylation route remains the gold standard for industrial applications due to its reliability and high yields. Direct alkylation is preferable for exploratory chemistry where rapid synthesis is prioritized over yield.
Chemical Reactions Analysis
Biological Activity
N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, characterized by its unique structure which includes a methoxyphenyl group and two methyl groups on the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves the reaction of 3-methoxybenzylamine with 1,3-dimethyl-1H-pyrazol-5-carboxylic acid or its derivatives. Common synthetic routes include:
- Condensation Reaction : Combining 3-methoxybenzylamine with pyrazole derivatives.
- Reduction Methods : Utilizing reducing agents to form the final amine product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using methods such as the agar diffusion test, where the zone of inhibition is measured.
| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 18 | Ciprofloxacin |
| Escherichia coli | 15 | Ciprofloxacin |
| Bacillus subtilis | 20 | Ciprofloxacin |
The compound shows moderate to high activity compared to established antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The mechanism of action is believed to involve the inhibition of key enzymes or receptors associated with cancer cell proliferation.
The biological activity of this compound is thought to stem from its ability to bind to various molecular targets within cells. This binding can modulate biochemical pathways critical for microbial survival and cancer cell growth. The exact pathways affected remain an area of active research but may include:
- Enzyme Inhibition : Preventing substrate binding at active sites.
- Receptor Modulation : Altering receptor activity that influences cellular signaling.
Study on Antimicrobial Efficacy
A study evaluating several pyrazole derivatives found that this compound exhibited superior antibacterial activity compared to other synthesized compounds. The results highlighted its potential as a therapeutic agent against resistant bacterial strains .
Evaluation in Cancer Models
In vitro studies conducted on cancer cell lines showed that this compound could reduce cell viability significantly at certain concentrations. The findings suggest that further exploration into its pharmacodynamics and pharmacokinetics could yield valuable insights into its therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their differences:
Key Observations:
Substituent Position on Benzyl Group: The meta-methoxy group in the target compound vs. para-methoxy in alters electronic effects. In antimicrobial derivatives , the 4-methoxybenzyl group with cyclopropyl at position 3 showed activity against Staphylococcus aureus, suggesting that substituent bulk and electronic profile modulate bioactivity.
Pyrazole Core Modifications :
- tert-Butyl at Position 3 () introduces steric hindrance, which may reduce metabolic degradation but limit binding to compact active sites.
- Cyclopropyl at Position 3 () enhances rigidity and may improve metabolic stability compared to methyl groups.
Amine Functionalization: Acylation of the amine (e.g., with 3,5-dinitrobenzoyl chloride in ) increases molecular weight and polarity, affecting membrane permeability.
Physicochemical and Spectroscopic Properties
- IR/NMR Trends :
- The NH stretch in IR (~3228 cm⁻¹ in ) is sensitive to substituent electron-withdrawing/donating effects. A meta-methoxy group may slightly shift this peak compared to para-substituted analogs.
- In NMR, the pyrazole H-4 proton resonates at ~5.95–6.04 ppm in methyl-substituted pyrazoles , with shifts depending on adjacent substituents.
- Mass Spectrometry : ESIMS data for analogs (e.g., m/z 203 in ) provide reference points for molecular ion verification.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine?
- Methodology : The compound is typically synthesized via nucleophilic substitution. React 1,3-dimethyl-1H-pyrazol-5-amine with 3-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Purification involves column chromatography using hexane/ethyl acetate gradients .
Q. How is This compound characterized structurally?
- Methodology : Employ ¹H/¹³C NMR to confirm substituent positions and integration ratios. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3250 cm⁻¹). For crystalline derivatives, X-ray diffraction using SHELX software provides absolute configuration .
Q. What solvents and conditions optimize its stability during storage?
- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Stability assays (HPLC or TLC) should monitor degradation under varying pH and temperature .
Advanced Research Questions
Q. How can computational methods predict the reactivity of This compound in nucleophilic substitutions?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Software like Gaussian or ORCA models charge distribution to identify reactive sites. Validate predictions with kinetic studies (e.g., monitoring reaction rates with substituted benzyl halides) .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Methodology : Derivatize the amine via acylation (e.g., with acid chlorides) to improve lipophilicity. Assess solubility (shake-flask method) and permeability (Caco-2 cell assays). Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance in liver microsomes) identifies optimal prodrug candidates .
Q. How do structural modifications influence its biological activity?
- Methodology : Synthesize analogs (e.g., varying methoxy or methyl groups) and perform QSAR modeling. Test in vitro bioactivity (e.g., enzyme inhibition assays for PLA₂ or kinases) and correlate with steric/electronic descriptors (e.g., Hammett constants, logP) .
Q. What experimental approaches resolve contradictions in reported biological data?
- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Cross-validate with knockout/mutant cell lines to confirm target specificity .
Q. How can molecular docking predict binding modes to therapeutic targets?
- Methodology : Prepare the ligand (AMBER/GAFF parameters) and protein (PDB structure) for docking with AutoDock Vina or Schrödinger. Analyze binding poses for hydrogen bonds, π-π stacking, and hydrophobic interactions. Validate with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .
Methodological Notes
- Synthesis Optimization : For scale-up, replace batch reactors with continuous flow systems to improve yield and reduce side products .
- Data Reproducibility : Document reaction conditions (e.g., moisture levels, inert gas purity) to minimize variability. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .
- Safety Protocols : Handle 3-methoxybenzyl chloride (lachrymator) in fume hoods with PPE. Neutralize waste with 10% acetic acid before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
